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Compound of Interest

Compound Name: DC271

Cat. No.: B12371124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of DC271,

a novel fluorescent synthetic retinoid. As a potent analog of all-trans-retinoic acid (ATRA),

DC271 offers a unique tool for investigating retinoid signaling pathways and for the

development of high-throughput screening assays for retinoid-binding proteins. This document

outlines the key photophysical data, experimental methodologies for its characterization, and

its application in a competitive binding assay.

Core Photophysical Data of DC271
DC271 is a solvatochromatic fluorophore, meaning its absorption and emission characteristics

are highly dependent on the polarity of its environment.[1] This property is central to its utility as

a probe for ligand binding. In aqueous environments, the hydrophobic nature of DC271 leads to

aggregation and significant quenching of its fluorescence.[1] However, upon binding to the

hydrophobic pocket of a protein like Cellular Retinoid Binding Protein II (CRABP-II), its

quantum yield dramatically increases, analogous to its behavior in a nonpolar solvent.[1]

The key photophysical properties of DC271 in various solvents are summarized in the table

below.
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Solvent
Excitation
Wavelength (λex)
(nm)

Emission
Wavelength (λem)
(nm)

Quantum Yield (Φ)
(%)

Dimethyl Sulfoxide

(DMSO)
351 442 19.3

Ethanol (EtOH) 350 461 1.14

Dichloromethane

(DCM)
382 572 71.45

Toluene 378 447 80.21

Table 1: Photophysical properties of DC271 in different solvents.[2]

Chemical and Physical Properties:

Chemical Name: 4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-

quinolinyl]ethynyl]benzoic acid[2]

Molecular Formula: C₂₃H₂₅NO₂

Molecular Weight: 347.46 g/mol

CAS Number: 198696-03-6

Solubility: Soluble to 50 mM in DMSO and to 10 mM in ethanol.

Experimental Protocols
Synthesis of DC271
The synthesis of DC271 is based on a donor-acceptor diphenylacetylene structure.[1] A likely

synthetic route involves a Sonogashira cross-coupling reaction, a common method for forming

carbon-carbon bonds between a terminal alkyne and an aryl halide. The following is a

representative protocol based on known synthetic methodologies for similar compounds.

Materials:
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6-bromo-1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)quinoline

4-ethynylbenzoic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Copper(I) iodide (CuI)

Anhydrous, deoxygenated solvent (e.g., triethylamine or a mixture of THF and triethylamine)

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

To a solution of 6-bromo-1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)quinoline and 4-

ethynylbenzoic acid in an anhydrous, deoxygenated solvent, add the palladium catalyst and

copper(I) iodide.

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle

heating until the reaction is complete (monitored by TLC or LC-MS).

Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield DC271.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

structure and purity.
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Starting Materials:
- 6-bromo-tetrahydroquinoline derivative

- 4-ethynylbenzoic acid

Sonogashira Coupling
(Pd catalyst, CuI, base)

Reaction Quench
& Solvent Removal

Column Chromatography

DC271
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Prepare Sample & Standard Solutions

Measure Absorbance Spectra

Measure Emission Spectra

Plot Integrated Intensity vs. Absorbance

Integrate Emission Spectra

Calculate Quantum Yield
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Assay Components

CRABP-II

Mix in 96-well plate

DC271 Test Compound

Incubate

Measure Fluorescence
(Ex: 355 nm, Em: 460 nm)

Data Analysis
(IC50 determination)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12371124?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://www.tocris.com/products/dc-271_6873
https://www.benchchem.com/product/b12371124#investigating-the-photophysical-properties-of-dc271
https://www.benchchem.com/product/b12371124#investigating-the-photophysical-properties-of-dc271
https://www.benchchem.com/product/b12371124#investigating-the-photophysical-properties-of-dc271
https://www.benchchem.com/product/b12371124#investigating-the-photophysical-properties-of-dc271
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12371124?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

